molecular formula C14H21NO2 B080779 Heptyl 4-aminobenzoate CAS No. 14309-40-1

Heptyl 4-aminobenzoate

Cat. No. B080779
CAS RN: 14309-40-1
M. Wt: 235.32 g/mol
InChI Key: IAHJVNSZPMIREM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to heptyl 4-aminobenzoate involves various chemical reactions, including esterification and amide formation. For example, studies on the synthesis of similar aminobenzoate derivatives have shown efficient synthesis methods involving reactions of benzoyl chloride with potassium thiocyanate followed by treatment with sulfanilamide, demonstrating the versatility of synthesis approaches for these compounds (Saeed, Mumtaz, & Flörke, 2010).

Molecular Structure Analysis

The molecular structure of aminobenzoates and their derivatives, including heptyl 4-aminobenzoate, can be characterized using various spectroscopic techniques. Vibrational spectroscopy, for instance, has been utilized to understand the structure of 4-aminobenzoic acid, a related compound, highlighting the importance of spectroscopic methods in analyzing the molecular structure of such organic compounds (Khuu, Yang, & Johnson, 2020).

Chemical Reactions and Properties

Heptyl 4-aminobenzoate, like its analogs, participates in various chemical reactions, showcasing a range of chemical properties. For instance, the reactivity of aminobenzoic acid in forming hydrogen-bonded structures highlights the compound's potential in synthesizing more complex molecular architectures (Lu et al., 2019).

Physical Properties Analysis

The physical properties of heptyl 4-aminobenzoate, including melting points and solubility, can be inferred from studies on similar compounds. For example, the crystallization and melting points of various aminobenzoate salts have been reported, providing insights into the physical characteristics of these compounds (Lu et al., 2019).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are critical in understanding heptyl 4-aminobenzoate's applications. Research on aminobenzoates has shown that these compounds can undergo various chemical transformations, including decarboxylation and hydroxylation, under specific conditions, reflecting the chemical versatility of heptyl 4-aminobenzoate and related molecules (Tsuji, Ogawa, Bando, & Sasaoka, 1986).

Scientific Research Applications

Environmental Impact and Fate

One significant application of heptyl 4-aminobenzoate relates to environmental studies, particularly its occurrence, fate, and behavior in aquatic environments. Research indicates that parabens, including heptyl 4-aminobenzoate, are emerging contaminants due to their extensive use as preservatives in consumer products. Despite treatments that eliminate them relatively well from wastewater, they persist at low concentrations in effluents and are ubiquitous in surface waters and sediments. Their presence reflects the continuous introduction into the environment from paraben-based products. Moreover, parabens can react with free chlorine, forming halogenated by-products, which are more stable and potentially more toxic, highlighting the need for further studies on their environmental impact (Haman et al., 2015).

Pharmaceutical Applications

In pharmaceutical research, parabens are explored for their stability, degradation pathways, and potential by-products. For instance, nitisinone, a triketone herbicide initially developed for its herbicidal properties, has been repurposed for medical treatment. Studies on nitisinone, which share structural similarities with heptyl 4-aminobenzoate, focus on its stability and degradation under various conditions to understand its pharmaceutical applications and potential risks (Barchańska et al., 2019).

Biochemical Insights

Heptyl 4-aminobenzoate's biochemical applications are notable in the study of its endocrine-disruptive potential and the absorption, esterase activity, and human exposure risks. Research underscores the need for comprehensive evaluation of its effects, particularly in the context of topical application through cosmetics, which could have implications for human health risks related to endocrine disruption (Darbre & Harvey, 2008).

Polymer Science

In polymer science, divalent metal salts of p-aminobenzoic acid, a category that includes heptyl 4-aminobenzoate, serve as precursors for the synthesis of ionic polymers. These materials have diverse applications, from catalysis to the development of high-impact strength resins, indicating the compound's role in advancing materials science (Matsuda, 1997).

Safety Assessments

Safety and toxicological assessments of parabens, including heptyl 4-aminobenzoate, provide critical insights into their use and regulatory considerations. Studies focusing on propyl paraben offer a comprehensive review of the compound's absorption, metabolism, acute and chronic toxicity, and allergenic potential. These investigations contribute to a better understanding of safety thresholds and regulatory standards for paraben use in various products (Soni et al., 2001).

properties

IUPAC Name

heptyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10H,2-6,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHJVNSZPMIREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162305
Record name Heptyl p-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl 4-aminobenzoate

CAS RN

14309-40-1
Record name Heptyl p-aminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl p-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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